2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid

Solid-phase peptide synthesis Fmoc chemistry Coupling kinetics

2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid (CAS 2353951-49-0; also referred to as Fmoc-aminomethoxyacetic acid) is an Fmoc-protected non-canonical amino acid derivative with molecular formula C₁₈H₁₇NO₅ and a molecular weight of 327.33 g/mol. It belongs to the Fmoc-amino acid derivative class employed in Fmoc/tBu solid-phase peptide synthesis (SPPS).

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
Cat. No. B8231463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCOCC(=O)O
InChIInChI=1S/C18H17NO5/c20-17(21)10-23-11-19-18(22)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21)
InChIKeyYNMWXFWBOZQNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid – Structural Identity and Procurement Relevance


2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid (CAS 2353951-49-0; also referred to as Fmoc-aminomethoxyacetic acid) is an Fmoc-protected non-canonical amino acid derivative with molecular formula C₁₈H₁₇NO₅ and a molecular weight of 327.33 g/mol . It belongs to the Fmoc-amino acid derivative class employed in Fmoc/tBu solid-phase peptide synthesis (SPPS). The compound's defining structural feature is a methylene ether bridge inserted between the Fmoc-protected nitrogen and the carboxyl terminus (Fmoc–NH–CH₂–O–CH₂–COOH), which distinguishes it from conventional Fmoc-α-amino acids such as Fmoc-glycine (Fmoc–NH–CH₂–COOH) and from aminooxy analogs such as Fmoc-aminoxyacetic acid (Fmoc–NH–O–CH₂–COOH) . These structural differences translate into measurable shifts in acidity, thermal stability, molecular weight, and the chemical reactivity of the methylene ether linkage, all of which carry direct implications for coupling strategy selection, purification workflow design, and final peptide product integrity.

Why Fmoc-Glycine or Fmoc-Aminoxyacetic Acid Cannot Replace 2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid in SPPS Workflows


Fmoc-protected building blocks that share superficial nomenclature can diverge substantially in ionization behavior, steric profile, and linker lability under standard SPPS conditions. The methylene ether bridge in 2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic acid creates a departure from both Fmoc-glycine (which lacks the ether oxygen entirely ) and Fmoc-aminoxyacetic acid (which replaces the methylene spacer with a more electronegative N–O bond ). These differences are not cosmetic: the predicted pKa of the target compound (3.28) sits roughly midway between that of Fmoc-glycine (3.89) and Fmoc-aminoxyacetic acid (2.89) , meaning its carboxyl group exists in a different ionization state at the mildly basic pH used for Fmoc deprotection and coupling. Substituting any of these compounds without compensating for this pKa shift can alter activation efficiency with carbodiimide/uronium reagents, change the kinetics of base-mediated Fmoc removal, and introduce variability in crude purity profiles. Furthermore, the methylene ether linkage provides a chemically distinct cleavage handle that is absent in conventional Fmoc-amino acids, a feature that has been exploited in the structurally related Fmoc-α-methoxyglycine system for generating α-hydroxyglycine extended peptides upon TFA cleavage [1]. The procurement decision must therefore consider not merely the Fmoc protection orthogonality but the entire reaction manifold that the specific linker architecture enables.

Head-to-Head Quantitative Evidence for 2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid Versus Closest Analogs


Carboxyl pKa Places the Target Compound in an Intermediate Acidity Window Between Fmoc-Glycine and Fmoc-Aminoxyacetic Acid

The predicted carboxyl pKa of 2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic acid is 3.28 ± 0.10, compared with 3.89 ± 0.10 for Fmoc-glycine and 2.89 ± 0.10 for Fmoc-aminoxyacetic acid [1]. This represents a –0.61 unit shift relative to Fmoc-glycine and a +0.39 unit shift relative to Fmoc-aminoxyacetic acid. At the typical coupling pH of 8–9 employed in HOBt/HBTU-mediated SPPS, a 0.61 pKa unit difference translates to an approximately 4-fold difference in the carboxylate-to-carboxylic-acid ratio, which can influence activation efficiency and the rate of oxazolone formation. The intermediate pKa of the target compound may offer a balanced reactivity profile that avoids both the slower activation sometimes observed with less acidic Fmoc-amino acids and the heightened risk of premature deprotonation associated with more acidic aminooxy derivatives.

Solid-phase peptide synthesis Fmoc chemistry Coupling kinetics

Molecular Weight and Elemental Composition Differentiate the Target Compound from Fmoc-Glycine and Fmoc-Aminoxyacetic Acid for MS-Based Quality Control

The target compound has a molecular weight of 327.33 Da (C₁₈H₁₇NO₅), compared with 297.31 Da (C₁₇H₁₅NO₄) for Fmoc-glycine and 313.31 Da (C₁₇H₁₅NO₅) for Fmoc-aminoxyacetic acid [1][2]. The +30.02 Da mass difference relative to Fmoc-glycine corresponds to the insertion of one CH₂O unit (30.01 Da theoretical), consistent with the methylene ether bridge. Relative to Fmoc-aminoxyacetic acid, the +14.02 Da difference reflects replacement of the aminoxy oxygen with a methylene group (CH₂ vs O, Δ = +14.02 Da). These mass shifts provide unambiguous MS/MS identification in LC-MS quality control workflows and preclude inadvertent cross-contamination during parallel synthesis campaigns. The distinct elemental composition (1 additional carbon, 1 additional oxygen, 2 additional hydrogens vs Fmoc-Gly; 1 additional carbon and 2 additional hydrogens vs Fmoc-Aoa) also affects chromatographic retention time, offering an orthogonal purity verification axis.

Mass spectrometry Quality control Building block authentication

Predicted Boiling Point Indicates Higher Thermal Stability of the Target Compound Relative to Fmoc-Glycine

The predicted boiling point of 2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic acid is 588.9 ± 35.0 °C, compared with 545.7 ± 33.0 °C for Fmoc-glycine (ChemSpider prediction) or 438.82 °C (rough estimate from vendor sources) . Even using the higher Fmoc-glycine estimate (545.7 °C), the target compound exhibits a boiling point elevation of approximately 43 °C. This difference is consistent with the increased molecular weight (+30 Da) and the additional hydrogen-bond-accepting ether oxygen, which strengthens intermolecular interactions in the condensed phase. While boiling points are primarily relevant for small-molecule distillation, the elevated value serves as a proxy for reduced volatility and potentially greater thermal robustness during prolonged storage or microwave-assisted SPPS cycles.

Thermal stability Storage and handling Process chemistry

The Methylene Ether Bridge Provides a Chemically Distinct Cleavage Handle Absent in Fmoc-Glycine and Fmoc-Aminoxyacetic Acid

The target compound contains a methylene ether bridge (Fmoc–NH–CH₂–O–CH₂–COOH), which is structurally distinct from the direct C–N bond in Fmoc-glycine (Fmoc–NH–CH₂–COOH) and the N–O aminoxy bond in Fmoc-aminoxyacetic acid (Fmoc–NH–O–CH₂–COOH). This ether linkage introduces a chemically labile site that can undergo acid-catalyzed hydrolysis under conditions that leave standard amide bonds intact. In the structurally analogous Fmoc-α-methoxyglycine system (where the methoxy group resides on the α-carbon), Brown and Ramage demonstrated that incorporation into SPPS followed by TFA/H₂O (95:5) cleavage yields α-hydroxyglycine extended peptides, which serve as direct biological precursors to C-terminal peptide amides [1]. The target compound's methylene ether bridge is expected to exhibit analogous acid lability, positioning it as a candidate for on-resin generation of peptide aldehydes, C-terminal modified peptides, or traceless linker applications that cannot be achieved with standard Fmoc-amino acids.

Linker chemistry α-Hydroxyglycine peptides Peptide amide synthesis

Predicted Density Distinguishes the Target Compound from Fmoc-Aminoxyacetic Acid with Potential Implications for Resin Loading and Solvation

The predicted density of the target compound is 1.316 ± 0.06 g/cm³, compared with approximately 1.3 g/cm³ for Fmoc-glycine (range: 1.167–1.316 depending on prediction method) and 1.349 ± 0.06 g/cm³ for Fmoc-aminoxyacetic acid . The 0.033 g/cm³ lower density relative to Fmoc-aminoxyacetic acid, despite the target having a higher molecular weight (327.33 vs 313.31), indicates a less compact molecular packing arrangement attributable to the methylene spacer replacing the more polar aminoxy oxygen. While density differences are modest, they can influence the effective molarity of building block solutions prepared by weight and affect resin swelling volumes when the compound is used in high excess during coupling steps.

Solid-phase synthesis Resin swelling Solubility

Optimal Application Scenarios for 2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid Based on Quantitative Differentiation Evidence


SPPS Campaigns Requiring Carboxyl pKa-Tuned Building Blocks for Optimized HBTU/HATU-Mediated Coupling Kinetics

In automated Fmoc-SPPS protocols using aminium/uronium activation reagents (HBTU, HATU, HCTU), the carboxylate nucleophilicity is governed by the pKa of the incoming building block. The intermediate pKa of 2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic acid (3.28) places it between Fmoc-glycine (3.89) and Fmoc-aminoxyacetic acid (2.89), providing a ~4-fold difference in the carboxylate/acid ratio relative to Fmoc-glycine at coupling pH [1]. This can translate into faster activation kinetics without the risk of premature base-catalyzed side reactions sometimes observed with more acidic aminooxy derivatives. Procurement of the target compound is recommended when sterically demanding or slowly coupling sequences require a building block with enhanced carboxyl nucleophilicity relative to standard Fmoc-Gly-OH, but without the instability issues that can accompany Fmoc-Aoa-OH under prolonged basic conditions.

Synthesis of C-Terminal Peptide Amides via α-Hydroxyglycine Intermediate Strategy

Brown and Ramage demonstrated that Fmoc-protected α-methoxyglycine derivatives, when incorporated at the C-terminus of a peptide chain on solid support and cleaved with TFA containing 5% H₂O, generate α-hydroxyglycine extended peptides that spontaneously convert to peptide amides [1]. The methylene ether bridge in the target compound provides a structurally analogous acid-labile handle, making it a candidate for this peptide amide synthesis strategy. This approach is particularly valuable when direct amidation is challenging due to steric hindrance at the C-terminal residue or when the peptide sequence contains acid-sensitive side-chain protecting groups that must be preserved. Researchers should select this building block over Fmoc-glycine when the synthetic route requires a traceless, acid-triggered conversion to the C-terminal amide.

LC-MS-Based Identity Confirmation in Parallel Synthesis where Fmoc-Glycine and Fmoc-Aminoxyacetic Acid Are Used Concurrently

The unique molecular weight (327.33 Da) and elemental composition (C₁₈H₁₇NO₅) of the target compound provide unambiguous mass spectrometric differentiation from both Fmoc-glycine (297.31 Da, C₁₇H₁₅NO₄) and Fmoc-aminoxyacetic acid (313.31 Da, C₁₇H₁₅NO₅) [1]. In high-throughput parallel peptide synthesis campaigns where multiple Fmoc building blocks with similar structures may be used on adjacent positions of a multi-well synthesizer, this mass uniqueness enables rapid LC-MS verification of correct building block incorporation at each step, reducing the risk of costly synthesis failures due to building block mix-ups.

Development of Acid-Labile Linker Systems for Bioconjugate and Peptide-Drug Conjugate Applications

The methylene ether bridge in the target compound provides a chemically orthogonal cleavage site that can be triggered under mildly acidic conditions (TFA-based cocktails) while leaving standard peptide bonds intact [1]. This property positions the compound as a candidate building block for constructing acid-labile linker systems in peptide-drug conjugates, where controlled release of the payload under endosomal or lysosomal pH conditions is desired. Procurement should be prioritized when the linker design requires a non-canonical Fmoc building block that can serve both as a SPPS-compatible monomer and as a pre-installed cleavage point, eliminating the need for post-synthetic linker conjugation steps.

Quote Request

Request a Quote for 2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.